molecular formula C18H30O5 B106288 2,3-dinor-8-epi-prostaglandin F2alpha CAS No. 221664-05-7

2,3-dinor-8-epi-prostaglandin F2alpha

Cat. No. B106288
M. Wt: 326.4 g/mol
InChI Key: IDKLJIUIJUVJNR-JSEKUSAISA-N
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Description

2,3-dinor-8-iso Prostaglandin F2alpha (also known as 8-iso PGF2alpha or 8-isoprostane) is a prostaglandin-like product of non-specific lipid peroxidation . It is a metabolite of 8-iso PGF2alpha in humans and rats . In these species, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha .


Synthesis Analysis

The synthesis of 2,3-dinor-8-iso Prostaglandin F2alpha involves the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . A study has developed an ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method to quantify 2,3-dinor-8-iso prostaglandin F2alpha, a urinary metabolite of 8-iso-prostaglandin F2alpha .


Molecular Structure Analysis

The molecular formula of 2,3-dinor-8-iso Prostaglandin F2alpha is C18H30O5 . The InChI code is InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1 .


Chemical Reactions Analysis

In humans and rats, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha .

Scientific Research Applications

  • Identification and Measurement in Biological Systems :

    • 2,3-Dinor-8-epi-prostaglandin F2alpha has been identified as a major metabolite of 8-epi-PGF2α in human and rat urine. It's a useful biomarker for assessing lipid peroxidation in vivo (Chiabrando et al., 1999).
  • Role in Platelet Function :

    • This compound increases platelet adhesion and affects the antiadhesive and antiaggregatory effects of nitric oxide. This indicates a role in platelet activation and potential implications in oxidative injury (Minuz et al., 1998).
  • Airflow Obstruction and Airway Plasma Exudation :

    • Research shows that 8-epi-PGF2α causes airflow obstruction and plasma exudation in vivo, suggesting its involvement in respiratory conditions (Okazawa et al., 1997).
  • Impact on Prostaglandin Formation :

    • The formation of 8-epi-PGF2α appears to be mostly independent of cyclooxygenase activity, highlighting its distinct pathway of formation and function (Bachi et al., 1997).
  • Formation via Reactive Oxygen Species and Enzyme Pathways :

    • Human monocytes can form 8-epi-PGF2α via both free radical-dependent mechanisms and prostaglandin endoperoxide synthase-2, indicating diverse pathways of formation (Praticò & FitzGerald, 1996).
  • Urinary Excretion as a Biomarker :

    • The excretion rates of various metabolites of 8-epi-PGF2α in urine can be used as biomarkers of oxidative stress, providing a non-invasive method for assessing oxidative injury in humans (Nourooz-Zadeh et al., 2005).
  • Vasoconstrictor Effect in the Cardiovascular System :

    • Studies indicate that 8-epi PGF2α is a potent vasoconstrictor in the rat aorta, suggesting a role in vascular function and pathology (Kromer & Tippins, 1999).

Future Directions

The future directions of research on 2,3-dinor-8-iso Prostaglandin F2alpha could involve further exploration of its role as a biomarker of oxidative status in humans . Additionally, the development of more efficient methods for its quantification could be another area of focus .

properties

IUPAC Name

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKLJIUIJUVJNR-JSEKUSAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315377
Record name 2,3-Dinor-8-isoPGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dinor-8-epi-prostaglandin F2alpha

CAS RN

221664-05-7
Record name 2,3-Dinor-8-isoPGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221664-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dinor-8-isoPGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Xu, Y Gao, Z Chen, G Zhao, J Liu, X Wang, S Gao… - 2021 - researchsquare.com
Soapberry (Sapindus mukorossi Gaertn.) is a multi-functional tree, which is widely used in daily chemicals, biomedicine, biomass energy and landscaping. The pericarp of soapberry …
Number of citations: 3 www.researchsquare.com
Y Xu, Y Gao, Z Chen, G Zhao, J Liu, X Wang, S Gao… - Scientific Reports, 2021 - nature.com
Soapberry (Sapindus mukorossi Gaertn.) is a multi-functional tree with widespread application in toiletries, biomedicine, biomass energy, and landscaping. The pericarp of soapberry …
Number of citations: 12 www.nature.com

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